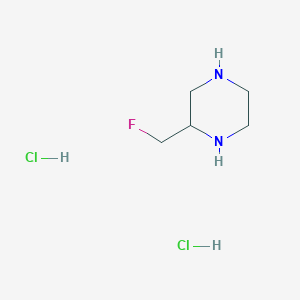

2-(氟甲基)哌嗪二盐酸盐

描述

Synthesis Analysis

The synthesis of 2-(Fluoromethyl)piperazine dihydrochloride and related compounds often involves complex chemical processes. For example, Kiesewetter and Costa (1993) reported the synthesis of a sigma receptor ligand through fluoride displacement on a bismethanesulfonate salt of a propyl methanesulfonyloxy precursor (Kiesewetter & Costa, 1993). Similarly, Gao and Renslo (2007) presented an efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from commercially available piperazine-2-carboxylic acid dihydrochloride (Gao & Renslo, 2007).

Molecular Structure Analysis

The molecular structure of these compounds has been studied through various methods. For instance, Özbey et al. (1998) determined the crystal and molecular structure of a 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, revealing interesting structural details (Özbey et al., 1998).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, imparting them with distinct properties. For example, the synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors were reported by Dorsey et al. (2004), highlighting their potential therapeutic applications (Dorsey et al., 2004).

Physical Properties Analysis

The physical properties of 2-(Fluoromethyl)piperazine dihydrochloride and its derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Studies like those conducted by Ziegler et al. (1990) provide insights into these properties, particularly in the context of antibacterial activity (Ziegler et al., 1990).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, functional groups, and binding affinity, is essential for the development of pharmaceutical applications. Research by Jian (2011) on the synthesis of a specific dimethyl-piperazine derivative sheds light on such properties (Jian, 2011).

科学研究应用

2-(氟甲基)哌嗪衍生物已被研究用于开发新型抗菌剂。例如,新型6-氟-7-取代-1,4-二氢-4-氧喹啉-3-羧酸,带有2-(氟甲基)哌嗪取代基,展示出类似于环丙沙星(一种广泛使用的抗生素)的体外抗菌活性(Ziegler et al., 1990)。

该化合物已被用于合成具有生物活性的化合物,并作为组合库的化学支架。从(2S)-哌嗪-2-羧酸二盐酸盐出发,已开发出一种高效的合成方法,用于制备不同保护的2-(羟甲基)哌嗪(Gao & Renslo, 2007)。

2-(氟甲基)哌嗪二盐酸盐已被用于合成多巴胺摄取抑制剂。例如,多巴胺摄取抑制剂GBR-12909是使用N-(3-苯基丙基)哌嗪二盐酸盐合成的(Ironside et al., 2002)。

该化合物已被探索其在神经学研究中的潜力,例如其对大鼠缺血脑中游离脂肪酸释放的影响,表明其在神经科学研究中的相关性(Kanazawa et al., 1986)。

2-(氟甲基)哌嗪衍生物已被用于合成选择性5-羟色胺再摄取抑制剂(SSRIs),暗示其在抗抑郁药物开发中的潜在应用(Dorsey et al., 2004)。

属性

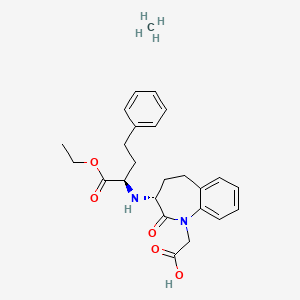

IUPAC Name |

2-(fluoromethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHLLRVGXNGPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CF.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Fluoromethyl)piperazine dihydrochloride | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazolo[4,5-b]pyridine, 3-methyl-, 2,4-dioxide (9CI)](/img/no-structure.png)

![[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1142132.png)